molecular formula C7H6F2N2O B2392329 N-(3,4-difluorophenyl)urea CAS No. 263554-12-7

N-(3,4-difluorophenyl)urea

Cat. No. B2392329
M. Wt: 172.135
InChI Key: LSVNHNDOMDZASQ-UHFFFAOYSA-N
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Description

“N-(3,4-difluorophenyl)urea” is a chemical compound with the molecular formula C7H6F2N2O . It is a derivative of urea, where one of the hydrogen atoms is replaced by a 3,4-difluorophenyl group .


Molecular Structure Analysis

The molecular structure of “N-(3,4-difluorophenyl)urea” consists of a urea group (NH2-CO-NH2) where one of the hydrogen atoms is replaced by a 3,4-difluorophenyl group . This group consists of a phenyl ring (a six-membered carbon ring) with fluorine atoms attached to the 3rd and 4th carbon atoms .

Scientific Research Applications

Agricultural Applications

Urea, including derivatives like N-(3,4-difluorophenyl)urea, is widely used in agriculture, particularly as a nitrogen source for crops. It's a primary N source for delayed-flood rice production in the United States. However, urea is prone to substantial ammonia (NH3) volatilization losses if fields are not flooded quickly, leading to inefficiencies in nitrogen use. Studies show that using urea with urease inhibitors, such as N-(n-butyl)thiophosphoric triamide (NBPT), can reduce NH3 volatilization and improve nitrogen uptake and crop yield (Norman et al., 2009).

Environmental Impact

Research has also focused on the environmental impact of urea usage, particularly in terms of nitrogen losses. In one study, the application of urea with additives like NBPT significantly reduced ammonia emissions in comparison to urea alone. This reduction in emissions can have a considerable positive impact on the environment (Sanz-Cobeña et al., 2008).

Biological and Medical Research

Urea derivatives have been explored in the context of biological and medical research as well. For instance, symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase heme regulated inhibitor, showing potential in inhibiting cancer cell proliferation. This highlights the role of urea derivatives in developing anti-cancer agents (Denoyelle et al., 2012).

Chemical Properties and Analysis

The study of urea derivatives also includes understanding their chemical properties and structures. For example, the analysis of different urea compounds, like 1-(2-chloro-3,5-difluorophenyl)-3-(2,6-dichlorobenzoyl)urea, provides insights into their molecular conformations and potential applications in various fields (Yan et al., 2007).

Photocatalytic Applications

Derivatives of urea are also used in photocatalysis. For instance, a study on graphitic carbon nitride (g-C3N4), which can be derived from urea, demonstrates its application in hydrogen evolution as a photocatalyst under visible light. This research points to the potential of urea derivatives in renewable energy applications (Tian et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, “N-(3,4-dichlorophenyl)urea”, indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

(3,4-difluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVNHNDOMDZASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Difluorophenyl)urea

Citations

For This Compound
4
Citations
DV Danilov, VV Burmistrov, YP Kuznetsov… - Russian Journal of …, 2021 - Springer
A new procedure has been proposed for the synthesis of 3-chloroadamantan-1-ylmethyl isocyanate starting from 2-(3-chloroadamantan-1-yl)acetic acid. Reactions of 3-…
Number of citations: 1 link.springer.com
DV Danilov, VV Burmistrov, GM Butov - Russian Journal of Organic …, 2020 - Springer
Methods have been developed for the synthesis of N,N′-disubstituted ureas containing an adamantane fragment separated from the urea nitrogen atom by an ethylene spacer in 29–…
Number of citations: 3 link.springer.com
Y Shan, H Gao, X Shao, J Wang, X Pan… - European Journal of …, 2015 - Elsevier
Pathological angiogenesis plays a critical role in numerous diseases including malignancy. VEGFR-2 is the central regulators in angiogenesis and has become a promising target for …
Number of citations: 23 www.sciencedirect.com
S Roehm, M Schroeder, JE Dwyer… - European Journal of …, 2020 - Elsevier
The p38 MAPK cascade is a key signaling pathway linked to a multitude of physiological functions and of central importance in inflammatory and autoimmune diseases. Although …
Number of citations: 12 www.sciencedirect.com

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